1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic compound that falls under the category of pharmaceutical agents. It is primarily researched for its potential therapeutic applications, particularly in the field of medicinal chemistry. The compound's structure indicates it may interact with biological targets, making it a candidate for further pharmacological studies.
This compound can be classified as a cyclopentanecarboxamide derivative, which incorporates a 4-chlorophenyl group and a pyrazin-2-yl piperidine moiety. Its molecular formula is with a molecular weight of approximately 397.9 g/mol. The compound is available for research purposes and is typically supplied in a high-purity form (usually around 95%).
The synthesis of 1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves several key steps:
Detailed reaction conditions, including temperature, solvents, and catalysts, would be optimized based on specific laboratory protocols to maximize yield and purity.
The molecular structure of 1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide can be represented using various notations:
InChI=1S/C22H24ClN3O2/c23-18-7-5-17(6-8-18)22(10-1-2-11-22)21(28)25-15-16-9-12-24-19(14-16)26-13-3-4-20(26)27/h5-9,12,14H,1-4,10-11,13,15H2,(H,25,28)
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O
The structural analysis reveals multiple functional groups that may contribute to its biological activity, including an aromatic ring system and a piperidine derivative.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for exploring modifications that could enhance the compound's pharmacological properties.
The physical properties of 1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide include:
Chemical properties may include stability under various pH conditions and solubility characteristics relevant for formulation in pharmaceutical applications.
This compound is primarily utilized in research settings to explore its potential therapeutic effects. It may serve as a lead compound in drug discovery programs targeting various diseases or conditions where modulation of specific biological pathways is desired. Its structural features make it suitable for studies related to neuropharmacology or oncology.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9